Anthglutin

Description

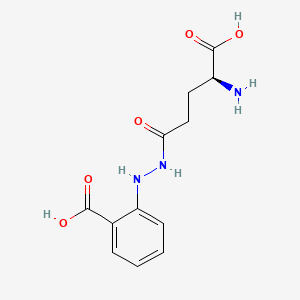

Structure

2D Structure

3D Structure

Properties

CAS No. |

69168-09-8 |

|---|---|

Molecular Formula |

C12H15N3O5 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid |

InChI |

InChI=1S/C12H15N3O5/c13-8(12(19)20)5-6-10(16)15-14-9-4-2-1-3-7(9)11(17)18/h1-4,8,14H,5-6,13H2,(H,15,16)(H,17,18)(H,19,20)/t8-/m0/s1 |

InChI Key |

MNKLHFNNZQBTRE-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CCC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-gamma-L-glutamyl-2-(2-carboxyphenyl)hydrazine anthglutin gamma-glutamyl(o-carboxy)phenylhydrazide GGCPH |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anthglutin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, a naturally derived gamma-glutamyl transpeptidase (GGT) inhibitor, presents a significant area of interest in biochemical and pharmacological research. Its ability to specifically inhibit GGT, an enzyme pivotal in glutathione metabolism, positions it as a valuable tool for studying cellular redox homeostasis and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, kinetic properties, and downstream cellular effects. Detailed experimental protocols for assessing its activity and visual representations of its mechanism are provided to facilitate further research and development.

Introduction to this compound and Gamma-Glutamyl Transpeptidase (GGT)

This compound is a potent inhibitor of gamma-glutamyl transpeptidase (GGT), an enzyme primarily located on the outer surface of the plasma membrane. GGT plays a crucial role in the catabolism of extracellular glutathione (GSH), breaking it down to provide constituent amino acids, particularly cysteine, for intracellular GSH synthesis. By catalyzing the transfer of the γ-glutamyl moiety from glutathione to an acceptor molecule, GGT is integral to maintaining the cellular antioxidant defense system.

Given the role of GGT in maintaining cellular health, its dysregulation has been implicated in various pathological conditions. This makes GGT a compelling target for therapeutic intervention, and inhibitors like this compound are critical for both studying the enzyme's function and for potential clinical applications.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of gamma-glutamyl transpeptidase. This inhibition disrupts the normal physiological function of GGT, leading to a cascade of downstream cellular effects.

Molecular Interaction and Inhibition Kinetics

This compound acts as a potent inhibitor of GGT. While the precise kinetic mechanism of inhibition (competitive, non-competitive, or uncompetitive) is not definitively established in the readily available literature, its inhibitory activity has been quantified. The inhibition constant (Ki) of this compound varies depending on the source of the GGT enzyme, indicating species- and tissue-specific differences in its inhibitory potency.

| Enzyme Source | Ki Value (µM) |

| Porcine Kidney | 5.7 |

| Human Kidney | 18.3 |

| Human Liver (soluble) | 13.6 |

| Human Liver (conjugated) | 10.2 |

Table 1: Inhibitory constants (Ki) of this compound against gamma-glutamyl transpeptidase from various sources.

The following diagram illustrates the fundamental inhibitory action of this compound on GGT.

Downstream Cellular Effects

The inhibition of GGT by this compound leads to significant alterations in cellular metabolism, primarily by disrupting the glutathione cycle. This has two major consequences:

-

Depletion of Intracellular Glutathione (GSH): By blocking the breakdown of extracellular GSH, this compound limits the cellular uptake of cysteine, a rate-limiting precursor for intracellular GSH synthesis. This leads to a reduction in the intracellular GSH pool, compromising the cell's primary antioxidant defense.

-

Induction of Oxidative Stress: The depletion of GSH results in an imbalance in the cellular redox state, leading to an increase in reactive oxygen species (ROS). This state of oxidative stress can trigger various downstream signaling pathways and cellular responses, including apoptosis.

The following diagram illustrates the downstream consequences of GGT inhibition by this compound.

While specific signaling pathways directly modulated by this compound are not extensively characterized, the induction of oxidative stress is known to influence redox-sensitive pathways such as the NF-κB and MAPK signaling cascades. Further research is warranted to elucidate the precise impact of this compound on these pathways.

Experimental Protocols

The following section details a standard experimental protocol for determining the inhibitory activity of this compound on gamma-glutamyl transpeptidase. This protocol is based on the widely used colorimetric assay employing L-γ-glutamyl-p-nitroanilide (G-pNA) as a substrate.

GGT Activity Assay

Objective: To measure the enzymatic activity of GGT in the presence and absence of this compound.

Principle: GGT catalyzes the transfer of the γ-glutamyl group from the chromogenic substrate L-γ-glutamyl-p-nitroanilide (G-pNA) to an acceptor molecule, typically glycylglycine. This reaction releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405-418 nm. The rate of pNA formation is directly proportional to the GGT activity.

Materials:

-

Purified gamma-glutamyl transpeptidase enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

L-γ-glutamyl-p-nitroanilide (G-pNA) substrate solution

-

Glycylglycine acceptor solution

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-418 nm

-

Incubator set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound at a high concentration.

-

Prepare serial dilutions of this compound in the assay buffer to obtain a range of desired inhibitor concentrations.

-

Prepare the GGT enzyme solution to a working concentration in the assay buffer.

-

Prepare the G-pNA substrate and glycylglycine acceptor solutions in the assay buffer according to the manufacturer's recommendations or established protocols.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution (or solvent control)

-

GGT enzyme solution

-

-

Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the G-pNA/glycylglycine solution to each well.

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the absorbance at 405-418 nm at regular intervals (e.g., every 1-2 minutes) for a total duration of 15-30 minutes (kinetic mode). Alternatively, for an endpoint assay, take an initial reading and a final reading after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the reaction rate (V) against the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of GGT activity) from the dose-response curve.

-

For kinetic analysis to determine the mode of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate (G-pNA) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

The following diagram outlines the general workflow for this experimental protocol.

Conclusion and Future Directions

This compound serves as a potent and specific inhibitor of gamma-glutamyl transpeptidase, making it an invaluable tool for studying the intricacies of glutathione metabolism and cellular redox signaling. Its mechanism of action, centered on the disruption of extracellular glutathione breakdown, leads to significant downstream effects, including the depletion of intracellular glutathione and the induction of oxidative stress.

While the fundamental inhibitory action of this compound is well-established, several areas warrant further investigation. A definitive characterization of its kinetic mode of inhibition would provide deeper insights into its molecular interaction with GGT. Furthermore, detailed studies are needed to elucidate the specific signaling pathways that are modulated as a direct consequence of this compound-mediated GGT inhibition. Such research will not only enhance our understanding of the multifaceted roles of GGT in health and disease but also pave the way for the potential development of this compound and its analogs as therapeutic agents for a range of pathological conditions.

Anthglutin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, a potent inhibitor of γ-glutamyl transpeptidase (GGT), stands as a significant molecule of interest in biochemical and pharmaceutical research. Isolated from the fungus Penicillium oxalicum, this unique γ-glutamyl hydrazide derivative offers a valuable tool for studying the physiological roles of GGT and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery of this compound, its proposed biosynthetic and chemical synthesis pathways, detailed experimental protocols, and its mechanism of action through the inhibition of GGT, impacting cellular glutathione metabolism and redox signaling.

Discovery and Initial Characterization

This compound, chemically known as γ-L-glutamyl-(o-carboxyphenyl)hydrazide, was first isolated from the culture filtrate of Penicillium oxalicum. Its discovery was the result of a screening program aimed at identifying inhibitors of γ-glutamyl transpeptidase (GGT), an enzyme implicated in various physiological and pathological processes.

Physicochemical Properties

Initial characterization of this compound revealed the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O₅ |

| Molecular Weight | 281.27 g/mol |

| Appearance | Colorless needles |

| Melting Point | 194-195 °C (decomposition) |

| Solubility | Soluble in water and methanol |

Inhibitory Activity

This compound exhibits potent and specific inhibitory activity against γ-glutamyl transpeptidase from various sources. The inhibition constants (Ki) have been determined for several enzymes, highlighting its efficacy.

| Enzyme Source | Ki (μM) |

| Porcine Kidney GGT | 5.7 |

| Human Kidney GGT | 18.3 |

| Human Liver GGT | 13.6 |

| Rat Kidney GGT | 10.2 |

Synthesis Pathways

While the precise biosynthetic pathway of this compound in Penicillium oxalicum has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of other γ-glutamyl compounds in fungi. Additionally, chemical synthesis of this compound and its analogs has been achieved, providing a reliable source of this compound for research purposes.

Proposed Biosynthetic Pathway

The biosynthesis of γ-glutamyl compounds in fungi typically involves the action of γ-glutamyl transpeptidase or related enzymes that transfer a γ-glutamyl moiety from a donor, such as glutathione or L-glutamine, to an acceptor molecule. In the case of this compound, the acceptor molecule is 2-hydrazinobenzoic acid.

Caption: Proposed biosynthetic pathway of this compound in Penicillium oxalicum.

Chemical Synthesis Pathway

The chemical synthesis of this compound can be achieved through the coupling of a protected L-glutamic acid derivative with 2-hydrazinobenzoic acid, followed by deprotection. A common strategy involves the use of N-protected glutamic acid anhydride.

Caption: A plausible chemical synthesis route for this compound.

Experimental Protocols

Isolation of this compound from Penicillium oxalicum

This protocol is adapted from the original discovery of this compound.

-

Cultivation: Penicillium oxalicum is cultured in a suitable liquid medium containing glucose, peptone, and mineral salts at 27°C for 5-7 days with shaking.

-

Filtration: The culture broth is filtered to remove the mycelia.

-

Adsorption Chromatography: The filtrate is passed through a column of activated carbon. The column is washed with water and then eluted with aqueous acetone.

-

Ion-Exchange Chromatography: The active fractions from the previous step are pooled, concentrated, and applied to a Dowex 50W x 8 (H⁺ form) column. The column is washed with water and eluted with a linear gradient of pyridine-formate buffer.

-

Gel Filtration: The active fractions are further purified by gel filtration on a Sephadex G-10 column equilibrated with water.

-

Crystallization: The purified this compound is crystallized from aqueous methanol to yield colorless needles.

Chemical Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar γ-glutamyl hydrazides.

-

Protection of L-Glutamic Acid: L-glutamic acid is reacted

chemical structure and properties of Anthglutin

An In-depth Technical Guide to Anthglutin: Chemical Structure and Properties

Introduction

This compound, a naturally occurring compound first isolated from Penicillium oxalicum, has garnered significant interest within the scientific community for its specific biochemical activity[1]. It is recognized primarily as a potent and reversible inhibitor of the enzyme γ-glutamyl transpeptidase (GGT)[2]. GGT plays a crucial role in glutathione metabolism and the transport of amino acids across cell membranes. By inhibiting this enzyme, this compound serves as a valuable chemical probe for studying these pathways and presents potential for therapeutic development. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, biological mechanism, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is chemically identified as 2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid[3]. Its core structure consists of a glutamyl moiety linked to a carboxyphenylhydrazine group.

| Identifier | Value | Reference |

| IUPAC Name | 2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid | [3] |

| CAS Number | 69168-09-8 | [2][3][4] |

| Molecular Formula | C12H15N3O5 | [3][4][5] |

| Molecular Weight | 281.26 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NNC(=O)CC--INVALID-LINK--N | [3][5] |

| InChIKey | MNKLHFNNZQBTRE-QMMMGPOBSA-N | [3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and biological activity.

| Property | Value | Reference |

| Melting Point | 170 - 171.5 °C | [4] |

| XLogP3-AA | -1.8 | [3] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Polar Surface Area | 142 Ų | [4] |

Biological Activity and Mechanism of Action

This compound's primary biological function is the reversible inhibition of γ-glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from donors, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water.

This enzymatic activity is a key step in the γ-glutamyl cycle , a pathway responsible for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant. By cleaving the γ-glutamyl linkage in extracellular GSH, GGT initiates its breakdown, allowing for the cellular re-uptake of its constituent amino acids for intracellular GSH resynthesis. This compound inhibits this first step, thereby disrupting the cycle.

References

- 1. Isolation of this compound, an inhibitor of gamma-glutamyl transpeptidase from Penicillum oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. This compound | C12H15N3O5 | CID 125748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

The Biological Function of Anthglutin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, a potent and specific inhibitor of the enzyme gamma-glutamyl transpeptidase (GGT), offers a valuable tool for investigating the multifaceted roles of GGT in cellular physiology and pathophysiology. GGT is a key enzyme in the metabolism of glutathione (GSH), a critical intracellular antioxidant. Its overexpression has been implicated in a range of diseases, most notably in cancer, where it contributes to tumor progression, metastasis, and the development of multidrug resistance. This technical guide provides an in-depth overview of the biological function of this compound, with a particular focus on its application in cancer research. It details the mechanism of GGT inhibition by this compound, provides experimental protocols for its characterization, and presents its effects on cellular signaling pathways, particularly the Ras-MAPK cascade. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in targeting GGT for therapeutic intervention.

Introduction to this compound and Gamma-Glutamyl Transpeptidase (GGT)

This compound, also known as 1-γ-L-glutamyl-2-(2-carboxyphenyl)hydrazine, is a naturally occurring GGT inhibitor isolated from Penicillium oxalicum. It functions as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex, thereby preventing the formation of the product.[1]

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in the gamma-glutamyl cycle.[2] Its primary function is to catalyze the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[2] This activity is pivotal for:

-

Glutathione Homeostasis: GGT initiates the breakdown of extracellular glutathione, providing the precursor amino acids, particularly cysteine, for intracellular GSH synthesis.[3]

-

Drug Metabolism and Detoxification: GGT is involved in the metabolism of certain drugs and xenobiotics.

-

Redox Regulation: By influencing intracellular GSH levels, GGT plays a significant role in maintaining cellular redox balance.[3]

The overexpression of GGT is a hallmark of several pathological conditions, including liver diseases, cardiovascular disorders, and various types of cancer.[4][5][6][7] In cancer, elevated GGT activity is associated with increased tumor growth, invasion, and resistance to chemotherapy and radiation.[8][9] This makes GGT a compelling target for anticancer drug development.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against GGT has been quantified across different species. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme.

| Enzyme Source | Inhibition Constant (Ki) | Reference |

| Porcine Kidney | 5.7 µM | [8] |

| Human Kidney | 18.3 µM | [8] |

| Human Liver (soluble) | 13.6 µM | [8] |

| Human Liver (conjugated) | 10.2 µM | [8] |

Experimental Protocols

Gamma-Glutamyl Transpeptidase (GGT) Inhibition Assay

This protocol is adapted from standard GGT activity assays and is suitable for determining the inhibitory activity of this compound.[10][11][12][13]

Principle:

The assay measures the GGT-catalyzed release of p-nitroaniline from the chromogenic substrate L-γ-glutamyl-p-nitroanilide (GGPNA). The formation of p-nitroaniline is monitored spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is proportional to the GGT activity. The inhibitory effect of this compound is determined by measuring the reduction in GGT activity in its presence.

Materials:

-

Purified GGT enzyme (e.g., from bovine kidney or human source)

-

This compound

-

L-γ-glutamyl-p-nitroanilide (GGPNA) solution

-

Glycylglycine solution (acceptor substrate)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Prepare a working solution of GGPNA in Tris-HCl buffer.

-

Prepare a working solution of glycylglycine in Tris-HCl buffer.

-

Prepare a solution of purified GGT in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

Glycylglycine solution

-

Varying concentrations of this compound (or solvent control)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the GGT enzyme solution to each well.

-

Immediately add the GGPNA solution to each well.

-

Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of this compound.

-

Plot the reaction velocity against the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

To determine the mode of inhibition and the Ki value, perform kinetic studies by varying the concentrations of both the substrate (GGPNA) and the inhibitor (this compound). Analyze the data using Lineweaver-Burk or other kinetic plots.[1][14]

-

Experimental Workflow for GGT Inhibition Assay

Caption: Workflow for determining GGT inhibition by this compound.

Signaling Pathways and Biological Effects

GGT, Glutathione Metabolism, and Drug Resistance in Cancer

GGT plays a critical role in the development of drug resistance in cancer cells.[3][8][10][15] Many chemotherapeutic agents exert their cytotoxic effects by inducing oxidative stress. Cancer cells with high GGT expression can counteract this by efficiently replenishing their intracellular glutathione (GSH) stores.[16][17] GSH can directly detoxify electrophilic drugs and neutralize reactive oxygen species (ROS).[15][17] By inhibiting GGT, this compound disrupts this protective mechanism, leading to:

-

Depletion of intracellular GSH: This sensitizes cancer cells to oxidative stress induced by chemotherapy.[16]

-

Increased sensitivity to anticancer drugs: Studies have shown that GGT inhibition can enhance the efficacy of drugs like cisplatin.[3][10]

Caption: Role of GGT in drug resistance and its inhibition by this compound.

GGT and the Ras-MAPK Signaling Pathway

Recent evidence suggests a link between GGT expression and the activation of the Ras-MAPK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[18][19][20] The Ras-MAPK pathway is frequently hyperactivated in various cancers.[21][22]

The proposed mechanism involves GGT-mediated production of ROS, which can act as second messengers to activate Ras and downstream kinases such as Raf, MEK, and ERK.[20] Activated ERK can then translocate to the nucleus and activate transcription factors that promote cell growth and survival.

By inhibiting GGT, this compound can potentially attenuate the activation of the Ras-MAPK pathway, thereby suppressing tumor cell proliferation.

Caption: GGT-mediated activation of the Ras-MAPK pathway and its inhibition.

Potential Applications in Other Systems

While the primary focus of this compound research has been in oncology, its ability to modulate glutathione metabolism suggests potential applications in other areas:

-

Central Nervous System (CNS): Glutathione plays a crucial role in protecting neurons from oxidative stress, which is implicated in neurodegenerative diseases. While specific studies on this compound in neuroblastoma or other CNS disorders are limited, the general principle of modulating GSH levels could be a therapeutic avenue.[23][24][25][26][27]

-

Microbial Systems: Some bacteria possess GGT, which is involved in nutrient acquisition and virulence.[28] Although research on this compound as an antimicrobial is not extensive, targeting microbial GGT could be a strategy for developing novel anti-infective agents.[28][29][30][31][32]

Conclusion

This compound is a valuable research tool for elucidating the complex roles of gamma-glutamyl transpeptidase in health and disease. Its specific, uncompetitive inhibition of GGT makes it an ideal candidate for studying the consequences of GGT blockade in various biological systems. The strong link between GGT, glutathione metabolism, and cancer drug resistance positions this compound and other GGT inhibitors as promising candidates for further investigation in the development of novel anticancer therapies. This guide provides a foundational understanding and practical protocols to facilitate further research into the therapeutic potential of targeting GGT with this compound.

References

- 1. youtube.com [youtube.com]

- 2. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 3. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma glutamyl transferase: A novel cardiovascular outfit for an old liver test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyl Transferase (GGT) Test: MedlinePlus Medical Test [medlineplus.gov]

- 6. GGT test: Normal ranges, uses, results, and what to expect [medicalnewstoday.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Expression of gamma-glutamyltransferase in cancer cells and its significance in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gamma-glutamyltransferase of Cancer Cells at the Crossroads of Tumor Progression, Drug Resistance and Drug Targeting | Anticancer Research [ar.iiarjournals.org]

- 10. Frontiers | Redox Mechanisms in Cisplatin Resistance of Cancer Cells: The Twofold Role of Gamma-Glutamyltransferase 1 (GGT1) [frontiersin.org]

- 11. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gamma-glutamyltransferase: Substrate inhibition, kinetic mechanism, and assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resistance Mechanisms Unveiled: The Role of Glutathione S-Transferase in Cancer Therapy Failures - PharmaFeatures [pharmafeatures.com]

- 16. Role of Glutathione in Cancer Progression and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of Glutathione in Cancer: From Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ras-dependent activation of MAP kinase pathway mediated by G-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gi-mediated activation of the Ras/MAP kinase pathway involves a 100 kDa tyrosine-phosphorylated Grb2 SH3 binding protein, but not Src nor Shc - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Neuroblastoma Immunotherapy | American Cancer Society [cancer.org]

- 24. mskcc.org [mskcc.org]

- 25. cancerresearchuk.org [cancerresearchuk.org]

- 26. my.clevelandclinic.org [my.clevelandclinic.org]

- 27. Treatment of High-Risk Neuroblastoma with Dinutuximab and Chemotherapy Administered in all Cycles of Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

The Molecular Inhibition of Gamma-Glutamyl Transpeptidase by Anthglutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular interactions and downstream cellular consequences of inhibiting gamma-glutamyl transpeptidase (GGT) with its specific, reversible inhibitor, Anthglutin. GGT plays a pivotal role in glutathione metabolism, cellular antioxidant defense, and amino acid homeostasis. Its inhibition by this compound presents a significant area of interest for therapeutic intervention in various pathological conditions, including cancer and inflammatory diseases. This document details the mechanism of GGT action, the inhibitory effects of this compound, the downstream signaling implications, and relevant experimental protocols.

Introduction to Gamma-Glutamyl Transpeptidase (GGT)

Gamma-glutamyl transpeptidase (GGT), also known as gamma-glutamyl transferase, is a membrane-bound enzyme that plays a crucial role in the extracellular catabolism of glutathione (GSH).[1] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[2] This enzymatic activity is the first and rate-limiting step in the degradation of extracellular glutathione.

The primary functions of GGT include:

-

Glutathione Homeostasis: GGT initiates the breakdown of extracellular glutathione, allowing for the recovery of its constituent amino acids, particularly cysteine, which is often the rate-limiting substrate for intracellular glutathione synthesis.[1]

-

Cellular Antioxidant Defense: By providing a source of cysteine for intracellular GSH synthesis, GGT indirectly supports the cellular antioxidant defense system. Glutathione is a major cellular antioxidant, protecting cells from damage by reactive oxygen species (ROS).

-

Amino Acid Transport: The "γ-glutamyl cycle" hypothesis suggests that GGT is involved in the transport of amino acids across the cell membrane.[2]

-

Drug Metabolism and Detoxification: GGT is involved in the metabolism of certain drugs and xenobiotics by breaking down their glutathione S-conjugates.

Given its significant physiological roles, aberrant GGT activity has been implicated in a range of diseases, including liver disease, cardiovascular conditions, and various cancers.

This compound: A Specific Inhibitor of GGT

This compound, with the IUPAC name 2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid, is a known reversible inhibitor of gamma-glutamyl transpeptidase. Its structure allows it to specifically interact with the active site of GGT, thereby blocking its enzymatic activity.

Mechanism of Inhibition

The precise kinetic mechanism of GGT inhibition by this compound is not extensively detailed in readily available literature. However, as a γ-glutamyl analog, it is proposed to act as a competitive or mixed-type inhibitor, binding to the enzyme's active site and preventing the binding and/or turnover of its natural substrate, glutathione.

The this compound "Signaling Pathway": Downstream Consequences of GGT Inhibition

The concept of an "this compound signaling pathway" refers to the cascade of molecular events that occur as a consequence of GGT inhibition. By blocking GGT activity, this compound initiates a series of downstream effects that modulate cellular function.

Disruption of Glutathione Metabolism

The most immediate effect of GGT inhibition by this compound is the disruption of extracellular glutathione breakdown. This leads to:

-

Reduced Cysteine Availability: Cells that rely on GGT-mediated glutathione degradation for their cysteine supply will experience a reduction in cysteine uptake.

-

Decreased Intracellular Glutathione Synthesis: With a limited supply of cysteine, the rate of intracellular glutathione synthesis is diminished. This can compromise the cell's antioxidant capacity and make it more susceptible to oxidative stress.

Altered Cellular Redox Balance

The reduction in intracellular glutathione levels shifts the cellular redox balance towards a more oxidized state. This can have several downstream consequences, including:

-

Increased Oxidative Stress: An accumulation of reactive oxygen species (ROS) can lead to damage of cellular components such as lipids, proteins, and DNA.

-

Modulation of Redox-Sensitive Signaling Pathways: Many signaling pathways, including those involving NF-κB and MAP kinases, are regulated by the cellular redox state. GGT inhibition can therefore indirectly influence these pathways.

Impaired Amino Acid Uptake

Inhibition of GGT can lead to a decrease in the uptake of certain amino acids, lending support to the role of the γ-glutamyl cycle in amino acid transport.

Downstream Targets of GGT Inhibition by this compound

The primary molecular target of this compound is GGT. The downstream "targets" are the cellular processes and pathways that are affected by the inhibition of this enzyme. These include:

-

Glutathione Synthetase: The activity of this enzyme, which catalyzes the final step of glutathione synthesis, is indirectly affected by the reduced availability of its substrate, γ-glutamylcysteine.

-

Redox-Sensitive Transcription Factors: Transcription factors such as Nrf2, which regulates the expression of antioxidant genes, can be activated in response to the oxidative stress induced by GGT inhibition.

-

Amino Acid Transporters: The function of certain amino acid transporters may be modulated as a consequence of GGT inhibition.

Quantitative Data

| Inhibitor | Type of Inhibition | Substrate | Ki/IC50 (µM) | Source Organism |

| OU749 | Uncompetitive | L-GpNA | 15.2 | Human Kidney |

| Compound 22 | Uncompetitive | GSH | 15 | Human |

| Acivicin | Irreversible | - | - | - |

| Serine-borate complex | Competitive | - | - | - |

L-GpNA: L-γ-glutamyl-p-nitroanilide; GSH: Glutathione

Experimental Protocols

In Vitro Gamma-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a common method for measuring GGT activity using a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGT-pNA).

Materials:

-

GGT enzyme source (e.g., purified enzyme, cell lysate, serum)

-

GGT Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Substrate solution: L-γ-glutamyl-p-nitroanilide (GGT-pNA) dissolved in a suitable solvent (e.g., DMSO) and diluted in GGT Assay Buffer.

-

Acceptor solution: Glycylglycine dissolved in GGT Assay Buffer.

-

Inhibitor solution: this compound dissolved in a suitable solvent and diluted to various concentrations.

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare Reagent Mix: For each reaction, prepare a reagent mix containing GGT Assay Buffer, glycylglycine solution, and the GGT enzyme source.

-

Add Inhibitor: To the appropriate wells, add the desired concentrations of this compound. For control wells, add the same volume of vehicle.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the GGT-pNA substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product of the reaction, p-nitroaniline, has a yellow color and absorbs light at this wavelength.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each concentration of this compound compared to the control. An IC50 value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: Inhibition of GGT by this compound blocks glutathione breakdown.

Caption: Workflow for an in vitro GGT inhibition assay.

Conclusion

This compound serves as a valuable research tool for elucidating the multifaceted roles of gamma-glutamyl transpeptidase in cellular physiology and pathophysiology. The inhibition of GGT by this compound disrupts glutathione metabolism, alters the cellular redox environment, and impacts amino acid transport. These downstream effects highlight the potential of targeting GGT for therapeutic intervention in diseases characterized by oxidative stress and aberrant cell proliferation. Further research to precisely quantify the inhibitory kinetics of this compound and to explore its effects in various disease models will be crucial for advancing its potential clinical applications.

References

Anthglutin: A Technical Guide to its In Vitro and In Vivo Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthglutin, a naturally occurring gamma-glutamyl derivative, has been identified as a potent inhibitor of gamma-glutamyl transpeptidase (GGT). Isolated from Penicillium oxalicum, this small molecule has garnered interest for its potential therapeutic applications stemming from its ability to modulate glutathione metabolism. This technical guide provides a comprehensive overview of the reported in vitro and in vivo studies of this compound, with a focus on its core activity as a GGT inhibitor. Due to the limited publicly available data on a broader range of biological activities, this document will focus on the well-established GGT inhibitory effects and provide generalized experimental frameworks and potential signaling pathway interactions for further research.

I. In Vitro Studies

The primary in vitro activity of this compound that has been characterized is its inhibition of gamma-glutamyl transpeptidase.

Quantitative Data: GGT Inhibition

This compound has been shown to inhibit GGT from various species with differing potencies. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Enzyme Source | Inhibition Constant (Ki) |

| Porcine Kidney GGT | 5.7 µM |

| Human Kidney GGT | 18.3 µM |

| Human Liver Soluble GGT | 13.6 µM |

| Human Liver Conjugated GGT | 10.2 µM |

Table 1: Inhibitory Activity (Ki) of this compound against Gamma-Glutamyl Transpeptidase from Various Sources.

Experimental Protocol: In Vitro GGT Inhibition Assay

The following is a generalized protocol for determining the GGT inhibitory activity of a compound like this compound.

Objective: To determine the inhibition constant (Ki) of this compound against GGT.

Materials:

-

Purified gamma-glutamyl transpeptidase (e.g., from bovine kidney)

-

This compound (test inhibitor)

-

L-γ-glutamyl-p-nitroanilide (GGPNA) as the substrate

-

Glycylglycine as the acceptor substrate

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of GGT in Tris-HCl buffer.

-

Prepare a stock solution of GGPNA in a suitable solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.

-

Prepare a stock solution of glycylglycine in Tris-HCl buffer.

-

Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Tris-HCl buffer

-

Glycylglycine solution

-

This compound solution (at various concentrations) or buffer (for control)

-

GGT solution

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the GGPNA solution to all wells.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product, p-nitroaniline, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of this compound.

-

Plot the reaction velocities against the substrate (GGPNA) concentrations for each inhibitor concentration.

-

Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk or other kinetic plots.

-

Calculate the Ki value using appropriate enzyme kinetic software or equations.

-

Figure 1: Experimental workflow for the in vitro GGT inhibition assay.

II. In Vivo Studies

Experimental Protocol: General In Vivo Toxicology Assessment

The following is a generalized protocol for an acute toxicity study in a rodent model, which would be a necessary step in the preclinical evaluation of this compound.

Objective: To determine the acute toxicity and maximum tolerated dose (MTD) of this compound in mice.

Animal Model: Male and female BALB/c mice, 6-8 weeks old.

Materials:

-

This compound

-

Vehicle (e.g., saline, PBS with a solubilizing agent if necessary)

-

Standard laboratory animal housing and care facilities

-

Equipment for clinical observations (e.g., balance for body weight)

-

Materials for blood collection and tissue harvesting

Procedure:

-

Dose Preparation:

-

Prepare a series of graded doses of this compound in the chosen vehicle.

-

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to the laboratory conditions for at least one week.

-

Randomly assign animals to different dose groups, including a vehicle control group.

-

-

Administration:

-

Administer a single dose of this compound or vehicle to each animal via a relevant route (e.g., intraperitoneal, oral gavage).

-

-

Observation:

-

Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, mortality) continuously for the first few hours post-dosing and then daily for 14 days.

-

Record body weights before dosing and at regular intervals throughout the study.

-

-

Necropsy and Histopathology:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals (including those that died during the study).

-

Collect major organs and tissues for histopathological examination.

-

-

Data Analysis:

-

Determine the LD50 (lethal dose for 50% of the animals), if applicable.

-

Identify the MTD, defined as the highest dose that does not cause significant toxicity or mortality.

-

Analyze changes in body weight and any clinical or pathological findings.

-

Figure 2: General workflow for an in vivo acute toxicity study.

III. Potential Signaling Pathway Interactions

The primary mechanism of action of this compound is the inhibition of GGT. GGT plays a crucial role in the breakdown of extracellular glutathione, which is a key antioxidant and a source of cysteine for intracellular glutathione synthesis. By inhibiting GGT, this compound can disrupt cellular redox balance and potentially impact downstream signaling pathways that are sensitive to oxidative stress.

While direct studies on this compound's effects on specific signaling pathways are lacking, its action as a GGT inhibitor suggests potential modulation of pathways such as PI3K/Akt and MAPK, which are known to be influenced by cellular redox status.

Figure 3: Potential impact of this compound on cellular signaling through GGT inhibition.

IV. Conclusion and Future Directions

This compound is a well-characterized inhibitor of gamma-glutamyl transpeptidase. The available in vitro data clearly demonstrates its potency against GGT from various species. However, there is a significant gap in the understanding of its broader biological effects. Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine IC50 values and its potential as an anticancer agent.

-

Detailed in vivo studies: Conducting thorough pharmacokinetic and toxicology studies in animal models to assess its safety profile and bioavailability.

-

Mechanism of action studies: Investigating the direct effects of this compound on key signaling pathways, such as PI3K/Akt and MAPK, to elucidate the molecular mechanisms underlying its potential therapeutic effects.

A more complete understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

Anthglutin: A Technical Guide to its Natural Sources, Derivatives, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, a potent and specific inhibitor of the enzyme γ-glutamyl transpeptidase (GGT), is a naturally occurring compound with significant potential in biomedical research and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, its isolation, and its biological activity. A notable finding is the apparent absence of well-documented natural or synthetic derivatives of this compound in publicly available scientific literature. The primary mechanism of action, the inhibition of the γ-glutamyl cycle, is detailed, along with its physiological consequences. This document aims to serve as a comprehensive resource for professionals engaged in the study and application of this intriguing natural product.

Natural Sources of this compound

To date, the sole identified natural source of this compound is the filamentous fungus Penicillium oxalicum .[1] This microorganism has been the primary source for the isolation and subsequent characterization of this potent enzyme inhibitor. While other species of Penicillium are known to produce a vast array of secondary metabolites, P. oxalicum remains the only confirmed producer of this compound.

Isolation and Purification of this compound

The isolation of this compound from Penicillium oxalicum involves a multi-step process designed to separate the compound from the fungal biomass and culture medium. The following protocol is based on the original method described in the scientific literature.

Experimental Protocol: Isolation of this compound from Penicillium oxalicum

This protocol outlines the key steps for the extraction and purification of this compound.

1. Fungal Culture:

-

Penicillium oxalicum is cultured in a suitable liquid medium containing a carbon and nitrogen source.

-

The culture is incubated under controlled temperature and aeration for a period sufficient to allow for the production of secondary metabolites, including this compound.

2. Extraction:

-

The fungal mycelium is separated from the culture broth by filtration.

-

The culture filtrate, containing the secreted this compound, is the starting material for extraction.

-

The filtrate is acidified and then extracted with an organic solvent, such as ethyl acetate, to partition the this compound into the organic phase.

3. Purification:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to a series of chromatographic techniques for purification. These may include:

-

Silica gel column chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

-

Sephadex LH-20 column chromatography: To further purify the active fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): As a final polishing step to obtain highly pure this compound.

-

4. Characterization:

-

The purified compound is characterized using various spectroscopic methods to confirm its identity and purity, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

-

Experimental Workflow for this compound Isolation

References

An In-depth Technical Guide on the Toxicological Profile and Safety Data of Anthglutin and Structurally Related Compounds

Disclaimer: No direct toxicological or safety data for Anthglutin (1-gamma-L-Glutamyl-2-(2-carboxyphenyl)hydrazine) has been identified in publicly available literature. The following information is based on data for structurally related compounds, primarily phenylhydrazine and other hydrazine derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. The toxicological properties of this compound itself may differ significantly from these related compounds.

Introduction

This compound is a gamma-glutamyl derivative of a carboxyphenylhydrazide. Due to the absence of specific safety data for this compound, this document provides a toxicological profile based on available information for its core structural components: the phenylhydrazine moiety and the broader class of hydrazine derivatives. Phenylhydrazine, in particular, is a well-studied compound and serves as the primary surrogate for predicting the potential hazards of this compound. Hydrazine and its derivatives are known for their potential to cause a range of toxic effects, including hematotoxicity, genotoxicity, and carcinogenicity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₅ | PubChem |

| Molecular Weight | 281.27 g/mol | PubChem |

| Appearance | Not available | - |

| Solubility | Not available | - |

Non-Clinical Toxicology

The toxicological data presented below are primarily for phenylhydrazine and other hydrazine derivatives. These should be considered as potential, but not confirmed, toxicities of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[1]

Table 1: Acute Oral Toxicity of Phenylhydrazine

| Species | Route | LD50 | Reference |

| Rat | Oral | 188 mg/kg bw | [1] |

| Mouse | Oral | 175 mg/kg bw | [1] |

| Guinea Pig | Oral | 80 mg/kg bw | [1] |

LD50: Median lethal dose bw: body weight

Sublethal signs of acute toxicity for phenylhydrazine include the formation of methemoglobin, hemolysis (destruction of red blood cells), formation of Heinz bodies, reticulocytosis, bone marrow hyperplasia, and enlargement of the spleen and liver.[1]

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. While specific studies on phenylhydrazine providing clear No-Observed-Adverse-Effect Levels (NOAELs) were not found in the search, chronic exposure to hydrazines in animal studies has been shown to affect the lungs, liver, spleen, and thyroid.[2]

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). Phenylhydrazine and its hydrochloride salt have been found to be mutagenic in several bacterial gene mutation tests (Ames test), both with and without metabolic activation.[1][3] There is also evidence to suggest that phenylhydrazine can express genotoxic activity in vivo.[3] A study on a variety of hydrazine derivatives showed that several compounds, including phenylhydrazine-HCl, elicited positive DNA repair responses in rat hepatocytes.[4][5]

Table 2: Summary of Genotoxicity Data for Phenylhydrazine and Related Compounds

| Assay | Test System | Compound | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Phenylhydrazine and its hydrochloride | Positive (with and without S9) | [1][3] |

| DNA Repair Test | Rat hepatocytes | Phenylhydrazine-HCl | Positive | [4][5] |

| In vivo Micronucleus Test | Mouse | Phenylhydrazine | Positive (conflicting results) | [1] |

| DNA Damage (alkaline elution) | Mouse liver and lung | Phenylhydrazine | Positive | [1] |

Carcinogenicity

Phenylhydrazine is classified as a Category 2 carcinogen ("May cause cancer").[1] The American Conference of Governmental Industrial Hygienists (ACGIH) has classified phenylhydrazine as a "Confirmed animal carcinogen with unknown relevance to humans (A3)".[1] Studies have shown that oral administration of phenylhydrazine hydrochloride to mice induced a significant increase in lung tumors and blood vessel tumors.[3][6]

Reproductive and Developmental Toxicity

Limited data are available on the reproductive and developmental toxicity of phenylhydrazine.[1] One study reported jaundice and/or anemia among the offspring and high mortality in pups of pregnant rats injected with phenylhydrazine hydrochloride, although the study methodology has been questioned.[1] Studies on hydrazines, in general, have shown serious effects on the reproductive system in animals, including decreased sizes of ovaries and testes and decreased sperm production.[6]

Other Toxicological Endpoints

-

Hematotoxicity: Phenylhydrazine is a well-known hemolytic agent, causing damage to red blood cells, which can lead to hemolytic anemia.[1][2][3][7] This is often accompanied by secondary effects on the spleen and liver.[3]

-

Immunotoxicity: No specific data on the immunotoxicity of phenylhydrazine was retrieved.

-

Neurotoxicity: While some hydrazines are known to cause neurotoxic effects such as convulsions and tremors, specific data for phenylhydrazine were not prominent in the search results.[6]

ADME (Absorption, Distribution, Metabolism, and Excretion)

Specific ADME data for this compound are not available. For phenylhydrazine, metabolism is thought to occur via ring hydroxylation and conjugation, likely with glucuronic acid.[3] Excretion is primarily through the urine.[3] The presence of the gamma-glutamyl moiety in this compound suggests that it may be a substrate for γ-glutamyltransferase (GGT), which could influence its metabolism and distribution.[8]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized protocols for key genotoxicity assays based on OECD guidelines and common laboratory practices, which would be applicable for testing this compound or similar compounds.

Bacterial Reverse Mutation Assay (Ames Test)

This test is based on the OECD Test Guideline 471.

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) are used. These strains are histidine auxotrophs and will not grow on a histidine-deficient medium unless a reverse mutation occurs.[9][10]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[9][10]

-

Procedure:

-

Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.[11]

In Vivo Micronucleus Assay

This assay is based on the OECD Test Guideline 474.

-

Test System: Typically, mice or rats are used.[12]

-

Administration: The test substance is administered to the animals, usually via the intended clinical route of exposure, at three dose levels.[12]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[12]

-

Slide Preparation and Analysis:

-

Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides. For peripheral blood, thin smears are made.

-

The slides are stained to differentiate polychromatic erythrocytes (PCEs) or reticulocytes (RETs) from normochromatic erythrocytes (NCEs).

-

The frequency of micronucleated PCEs (or RETs) is determined by scoring a sufficient number of cells (e.g., 2000) per animal.[12]

-

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the control group indicates that the substance induces chromosomal damage or damage to the mitotic apparatus.[12]

Visualizations

Ames Test Experimental Workflow

Potential Signaling Pathway for Hydrazine-Induced Toxicity

Conclusion

In the absence of direct toxicological data for this compound, a precautionary approach is warranted based on the known toxicities of its structural analogue, phenylhydrazine, and the broader class of hydrazine derivatives. The available data on these surrogate compounds indicate potential for acute toxicity, genotoxicity, and carcinogenicity. Phenylhydrazine is a known hematotoxic agent, causing hemolytic anemia.

For a comprehensive safety assessment of this compound, a full battery of toxicological studies would be required, following established international guidelines such as those from the OECD. This would include, but not be limited to, studies on acute, sub-chronic, and chronic toxicity; a full genotoxicity battery (including an Ames test, an in vitro mammalian cell chromosomal aberration test, and an in vivo micronucleus test); carcinogenicity bioassays; and reproductive and developmental toxicity studies. Furthermore, a thorough investigation of its ADME properties would be essential to understand its potential for exposure and accumulation in biological systems. Until such data are available, this compound should be handled with appropriate caution, assuming a toxicological profile similar to that of other hazardous hydrazine derivatives.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylhydrazine (CICADS) [inchem.org]

- 4. Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. criver.com [criver.com]

Anthglutin: A Technical Guide to a Gamma-Glutamyl Transpeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthglutin, chemically known as 1-γ-L-Glutamyl-2-(2-carboxyphenyl)hydrazine, is a naturally occurring inhibitor of the enzyme γ-glutamyl transpeptidase (GGT). First isolated from the fungus Penicillium oxalicum, this small molecule has been a subject of biochemical interest due to its specific and potent inhibition of GGT, an enzyme implicated in various physiological and pathological processes, including glutathione metabolism, oxidative stress, and drug resistance. This technical guide provides a comprehensive overview of the historical research and literature on this compound, detailing its discovery, synthesis, mechanism of action, and its effects on cellular pathways. The guide includes a compilation of available quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to serve as a valuable resource for researchers in the fields of enzymology, oncology, and drug discovery.

Introduction

γ-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione (GSH), the most abundant intracellular antioxidant.[1] By catalyzing the transfer of the γ-glutamyl moiety of GSH to an acceptor, GGT is integral to the salvage of precursor amino acids for intracellular GSH synthesis.[1] Elevated GGT levels are associated with various pathological conditions, including liver diseases, cardiovascular disorders, and cancer, often correlating with increased oxidative stress.[2][3][4]

This compound has emerged as a significant tool for studying the physiological functions of GGT due to its specific inhibitory action. This guide synthesizes the existing knowledge on this compound, providing a detailed resource for its study and potential therapeutic applications.

History and Discovery

This compound was first isolated and characterized from the culture filtrate of Penicillium oxalicum.[5] The discovery was a result of a screening program for inhibitors of γ-glutamyl transpeptidase. Its structure was elucidated as 1-γ-L-Glutamyl-2-(2-carboxyphenyl)hydrazine.[5]

Chemical Synthesis

While the original discovery of this compound was from a natural source, its chemical synthesis is crucial for producing larger quantities for research. The synthesis of γ-glutamyl amides and hydrazides can be achieved through several methods. A common approach involves the regioselective acylation of a hydrazine derivative with a protected glutamic acid, followed by deprotection.

A plausible synthetic route for this compound is outlined below:

-

Protection of L-Glutamic Acid: The amino group of L-glutamic acid is first protected, for instance, with a phthaloyl group using N-ethoxycarbonylphthalimide to prevent racemization.[6]

-

Activation of the γ-Carboxyl Group: The γ-carboxyl group is selectively activated. This can be achieved by forming N-phthaloyl-L-glutamic anhydride from N-phthaloyl-L-glutamic acid using acetic anhydride.[6]

-

Acylation: The protected and activated glutamic acid is then reacted with 2-hydrazinobenzoic acid. The reaction is a regioselective acylation, forming the γ-glutamyl hydrazide bond.[2]

-

Deprotection: The phthaloyl protecting group is removed, typically by hydrolysis with hydrazine hydrate, to yield this compound.[6] The final product can be purified by precipitation at its isoelectric point.[6]

Mechanism of Action

This compound is a potent and specific inhibitor of γ-glutamyl transpeptidase.[5] It acts by binding to the enzyme, thereby preventing the hydrolysis of the γ-glutamyl bond of glutathione and other γ-glutamyl compounds.[5]

Quantitative Data

The inhibitory activity of this compound against GGT has been quantified, with Ki values determined for enzymes from different species. The available data is summarized in the table below.

| Enzyme Source | Ki (μM) |

| Porcine Kidney GGT | 5.7 |

| Human Kidney GGT | 18.3 |

| Human Liver GGT (soluble) | 13.6 |

| Human Liver GGT (conjugated) | 10.2 |

Experimental Protocols

Gamma-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a general method for determining GGT activity, which can be adapted to assess the inhibitory effect of this compound. The assay is based on the GGT-catalyzed transfer of a γ-glutamyl group from a chromogenic substrate to an acceptor molecule.[6][7]

Materials:

-

GGT enzyme preparation (e.g., purified from tissue or recombinant)

-

Substrate: L-γ-glutamyl-p-nitroanilide (GGPNA) or L-γ-glutamyl-3-carboxy-4-nitroanilide (Glucana)[6]

-

Acceptor: Glycylglycine[7]

-

Buffer: e.g., TRIS buffer, pH 8.25[6]

-

Inhibitor: this compound

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm[7]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the GGT substrate in an appropriate solvent.

-

Prepare a stock solution of glycylglycine in the assay buffer.

-

Prepare a working reagent by mixing the buffer and glycylglycine.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the working reagent.

-

Add varying concentrations of this compound to the wells designated for inhibition studies.

-

Add the GGT substrate.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).[6]

-

-

Initiation of Reaction:

-

Add the GGT enzyme solution to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm and continue to record the absorbance at regular intervals for a set period (e.g., 3-5 minutes).[6] The rate of increase in absorbance is proportional to the GGT activity.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA/min).

-

For inhibition studies, plot the reaction rate against the concentration of this compound to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk plots).

-

Cell Viability Assay

This protocol outlines a general method to assess the cytotoxic effects of this compound on a cell line of interest.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high GGT expression)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-8)[8]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[8]

-

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

-

-

Incubation:

-

Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[8]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Visualizations

Inhibition of GGT by this compound has significant downstream effects, primarily related to the disruption of glutathione metabolism and the subsequent alteration of the cellular redox state. This can impact various signaling pathways, most notably the Nrf2-ARE pathway, a master regulator of the antioxidant response.[9][10][11]

Glutathione Metabolism and GGT's Role

Caption: Role of GGT in glutathione metabolism and its inhibition by this compound.

Putative Downstream Signaling Cascade of GGT Inhibition

Caption: Proposed signaling pathway following GGT inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: A representative experimental workflow for the characterization of this compound.

Conclusion

This compound remains a valuable research tool for elucidating the complex roles of γ-glutamyl transpeptidase in health and disease. Its specific inhibitory action allows for the targeted investigation of GGT function and the downstream consequences of its inhibition. While the available data provides a solid foundation for understanding its biochemical properties, further research is warranted to explore its full therapeutic potential. Specifically, comprehensive studies on its pharmacokinetics, in vivo efficacy in relevant disease models, and a more detailed characterization of its impact on cellular signaling pathways will be crucial for any future clinical development. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of the enzyme Gamma-glutamyltransferase in the pathogenic cluster in type2 diabetic patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. optimaldx.com [optimaldx.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. A spectrophotometric method for the determination of gamma-glutamyl cyclotransferase with alanine dehydrogenase in the presence of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. atlas-medical.com [atlas-medical.com]

- 7. CheKine™ Micro Gamma-Glutamyl Transpeptidase (GGT) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 8. Assay method for the antiproliferative activity of human galectin-9 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Anthglutin Administration in Animal Models

A thorough review of scientific literature did not yield specific information or established protocols for the administration of a compound identified as "Anthglutin" in animal models. The information presented here is based on general principles of drug administration in rodents and may require significant adaptation for a novel compound. Researchers should exercise caution and conduct preliminary dose-finding and toxicity studies before proceeding with extensive experimentation.

I. General Considerations for Administration in Rodent Models

The choice of administration route is a critical factor in experimental design and is dictated by the physicochemical properties of the compound, the desired pharmacokinetic profile, and the scientific objective of the study. Common routes for drug administration in laboratory animals include enteral (oral) and parenteral (intravenous, intraperitoneal, subcutaneous, intramuscular) methods.[1][2]

Table 1: Recommended Administration Volumes and Needle Sizes for Common Routes in Mice and Rats

| Route of Administration | Mouse | Rat | Recommended Needle Gauge |

| Oral (PO) | 5 ml/kg[3] | 5 ml/kg[3] | 20-22g (gavage needle) |

| Intravenous (IV) | 1-5 ml/kg (bolus)[3] | 10 ml/kg | 25-30g[1][3] |

| Intraperitoneal (IP) | 10 ml/kg | 10 ml/kg[4] | 26-30g |

| Subcutaneous (SC) | 2-3 ml | 10 ml/kg | 25-27g[3] |

| Intramuscular (IM) | < 0.2 ml/site[5] | < 0.2 ml/site[5] | 26-30g |

Source: Adapted from various institutional and governmental guidelines.[1][3][4][5]

II. Experimental Protocols

A. Preparation of Dosing Solutions

The formulation of the dosing solution is contingent on the solubility of this compound.

-

Aqueous Solutions: For water-soluble compounds, sterile isotonic saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) are common vehicles.

-

Suspensions: For poorly water-soluble compounds, vehicles such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) or methylcellulose in water can be used to create a uniform suspension.

-

Oil-based Solutions: Lipid-soluble substances can be dissolved in oils like corn oil or peanut oil, though this may delay absorption.

Protocol for Preparing a Suspension:

-

Weigh the required amount of this compound powder.

-

In a sterile container, gradually add the vehicle (e.g., 0.5% CMC) to the powder while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.

-

Visually inspect the suspension for any clumps or inconsistencies.

-

Prepare fresh daily unless stability data indicates otherwise.

B. Administration Procedures

Proper restraint and technique are crucial to ensure accurate dosing and animal welfare.

1. Oral Gavage (PO) This method ensures the delivery of a precise dose directly into the stomach.[5]

-

Procedure:

-

Select a gavage needle of the appropriate size for the animal. The length should be from the tip of the nose to the last rib.

-

Gently restrain the animal, ensuring its head and body are in a straight line.

-

Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Administer the dose smoothly.

-

Carefully remove the needle and return the animal to its cage.

-

2. Intravenous Injection (IV) The lateral tail vein is the most common site for IV injections in mice and rats.[1][3]

-

Procedure:

-

Warm the animal's tail using a heat lamp or warm water to dilate the veins.

-

Place the animal in a restraint device.

-

Swab the tail with alcohol.

-

Using a small gauge needle (27-30g), insert the needle into the lateral tail vein at a shallow angle.

-

Inject the substance slowly.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

3. Intraperitoneal Injection (IP) This route allows for rapid absorption of the substance.

-

Procedure:

-

Restrain the animal to expose its abdomen.

-

Insert the needle at a 30° angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[4]

-

Aspirate to ensure a blood vessel or organ has not been punctured.

-

Inject the substance.

-

4. Subcutaneous Injection (SC) This route is used for slower, sustained absorption.

-

Procedure:

-

Gently lift the skin between the shoulder blades to form a "tent".

-

Insert the needle into the base of the tented skin, parallel to the animal's body.

-

Aspirate to check for blood.

-

Inject the substance.

-

III. Potential Signaling Pathways

While the specific mechanism of action for this compound is unknown, many therapeutic compounds exert their effects through the modulation of key signaling pathways. Based on the actions of other novel therapeutic agents, potential pathways that could be investigated for this compound's effects include:

-

PI3K/Akt Signaling Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival.[6][7] Its dysregulation is implicated in various diseases, including cancer.[6]

-